

Understanding the Selectivity of RGB-286147: An In-depth Technical Guide

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Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent and ATP-competitive small molecule inhibitor targeting the cyclin-dependent kinase (CDK) family. Exhibiting a pan-CDK inhibitory profile, **RGB-286147** has demonstrated significant activity in both cancer cell proliferation and viral replication, highlighting its potential as a versatile therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of **RGB-286147**, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and experimental workflows.

Core Selectivity Profile: A Pan-CDK Inhibitor

RGB-286147 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases, with IC₅₀ values in the nanomolar range for several key members of the family. Its broad activity against CDKs underscores its classification as a pan-CDK inhibitor. The compound also shows activity against Glycogen Synthase Kinase 3 beta (GSK3 β), albeit at higher concentrations.

Quantitative Kinase Inhibition Data

The inhibitory activity of **RGB-286147** against a panel of kinases is summarized in the table below. The data highlights its potent inhibition of multiple CDKs, which are crucial regulators of

cell cycle progression and transcription.

Kinase Target	IC50 (nM)
CDK1/cyclin B	48
CDK2/cyclin E	15
CDK3	10-70
CDK4/cyclin D1	839
CDK5	10-70
CDK6/cyclin D3	232
CDK7	10-70
CDK9	Potent (low nM)
GSK3 β	754

Table 1: Inhibitory concentration (IC50) values of **RGB-286147** against a panel of kinases. Data compiled from publicly available sources.

Cellular Activity: Anti-Proliferative and Antiviral Effects

The potent inhibition of CDKs by **RGB-286147** translates to significant cellular effects, including robust anti-proliferative activity in cancer cell lines and inhibition of viral replication.

Anti-Proliferative Activity in HCT116 Colon Carcinoma Cells

In the human colon carcinoma cell line HCT116, **RGB-286147** exhibits potent anti-proliferative and pro-apoptotic effects. Treatment with **RGB-286147** leads to a dose-dependent decrease in cell viability and inhibits the ability of these cells to form colonies.

Assay Type	Cell Line	IC50 (nM)	Exposure Time
Cell Viability	HCT116	57	24 hours
Colony Formation	HCT116	57	Not Specified

Table 2: Anti-proliferative activity of **RGB-286147** in the HCT116 human colon carcinoma cell line.

Antiviral Activity against Zika Virus (ZIKV)

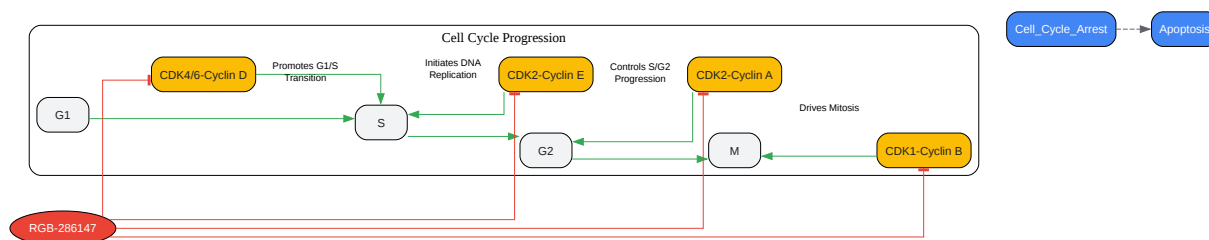
RGB-286147 has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This antiviral activity is attributed to the inhibition of host cell CDKs that are essential for the viral life cycle.

Virus	Assay Type	IC50 (nM)
Zika Virus	Viral Replication Assay	27

Table 3: Antiviral activity of **RGB-286147** against Zika Virus.

Signaling Pathways and Logical Relationships

The mechanism of action of **RGB-286147** is intrinsically linked to its inhibition of CDKs, which play a central role in regulating the cell cycle. By inhibiting these kinases, **RGB-286147** disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.



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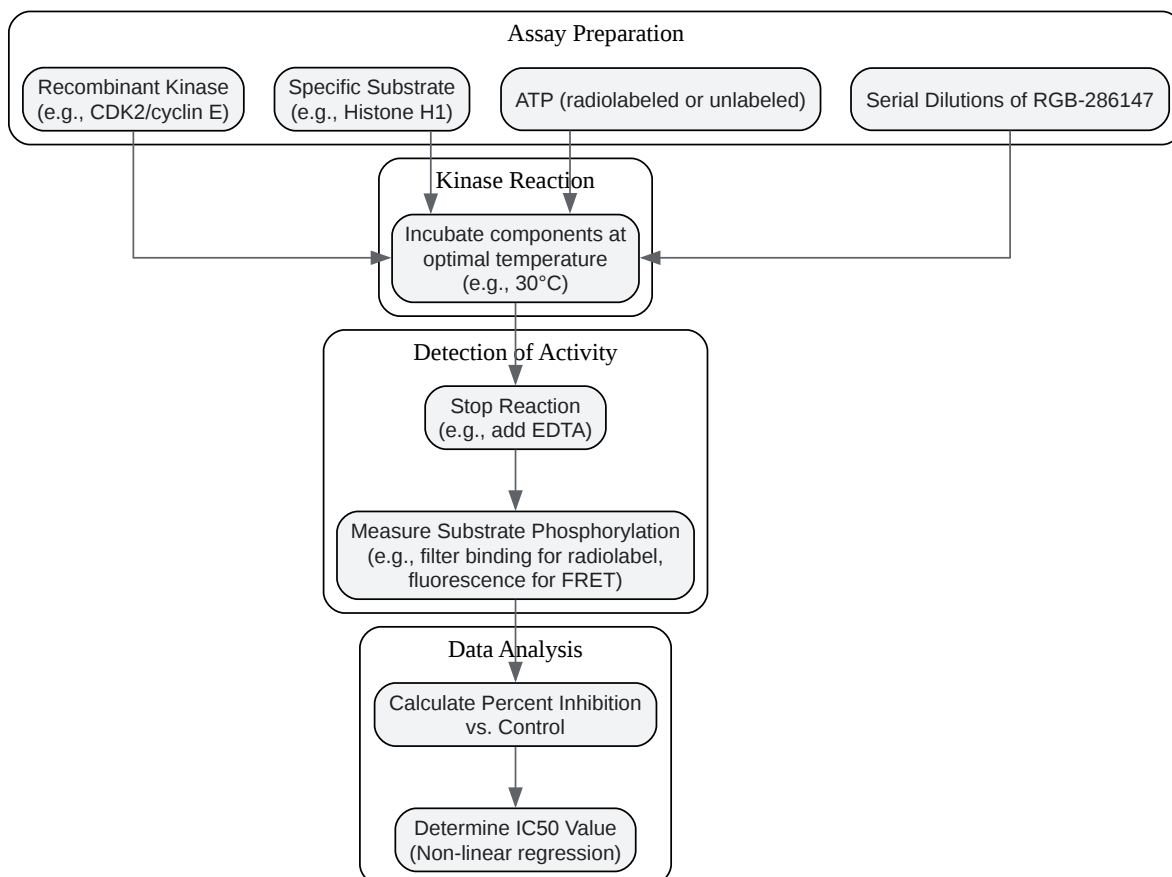
Figure 1. Inhibition of Cell Cycle Progression by **RGB-286147**.

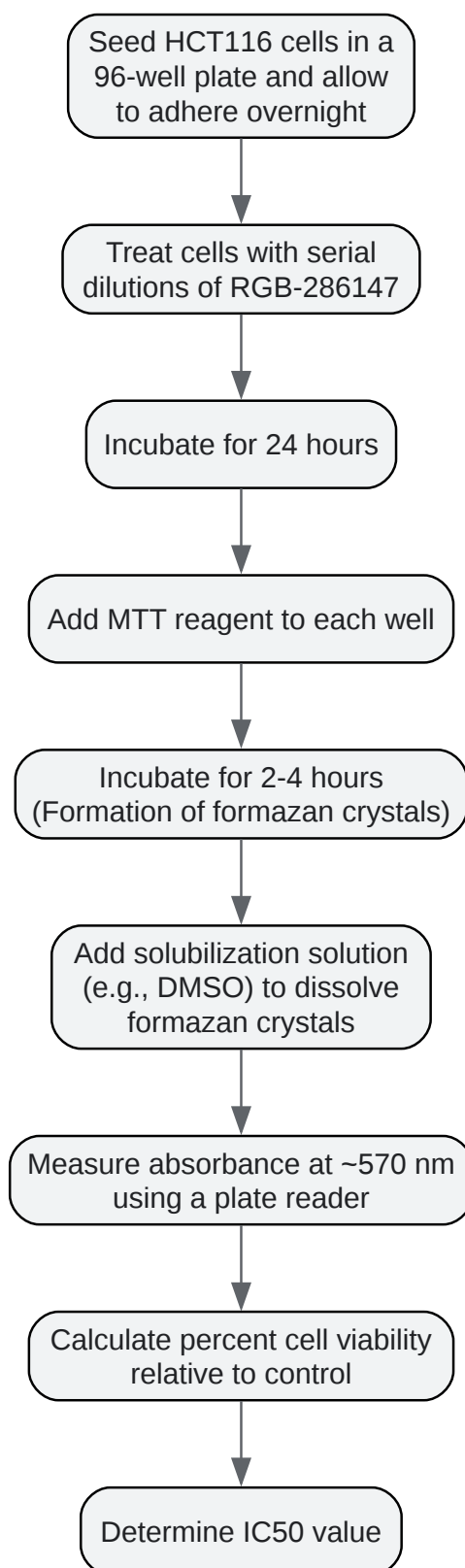
Experimental Protocols

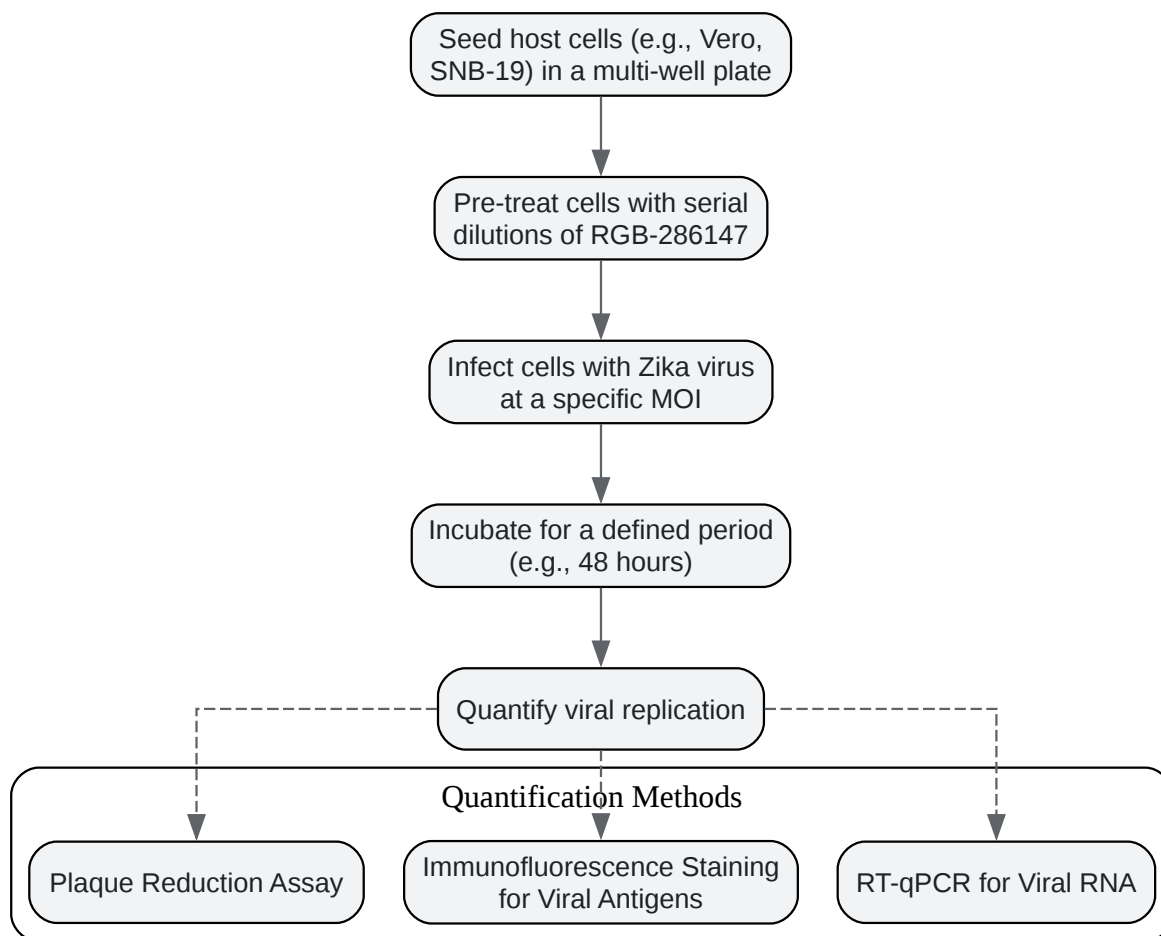
This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of **RGB-286147** against various kinases. A common method involves a radiometric assay or a fluorescence-based assay.







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